molecular formula C10H17Cl2N3O2 B6607699 ethyl2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylatedihydrochloride CAS No. 2839144-07-7

ethyl2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylatedihydrochloride

Cat. No.: B6607699
CAS No.: 2839144-07-7
M. Wt: 282.16 g/mol
InChI Key: PDRUPAJQMBHXRD-UHFFFAOYSA-N
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Description

Ethyl2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride is a synthetic organic compound featuring a bicyclic structure with an imidazole core substituted at the 2-position by a 1-aminocyclobutyl group and at the 4-position by an ethyl carboxylate ester. The dihydrochloride salt form enhances its aqueous solubility due to protonation of the amine group.

Key structural attributes include:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions.
  • 1-Aminocyclobutyl substituent: A strained cyclobutane ring fused to an amine group, which may influence conformational rigidity and receptor binding.

Properties

IUPAC Name

ethyl 2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-2-15-8(14)7-6-12-9(13-7)10(11)4-3-5-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRUPAJQMBHXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C2(CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the imidazole derivative.

    Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole ring and the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally distinct from pyrimidine-based analogs (e.g., ethyl2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate) reported in . Key differences include:

Feature Ethyl2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate Dihydrochloride Pyrimidine Analog (Compound 1, )
Heterocyclic Core Imidazole (5-membered, 2N) Pyrimidine (6-membered, 2N)
Substituents Ethyl carboxylate at C4; 1-aminocyclobutyl at C2 Benzoyloxy and hydroxyl groups at C5/C6
Salt Form Dihydrochloride Free base or neutral ester
Synthetic Complexity Likely involves cyclization and salt formation Multi-step synthesis with amine protection/deprotection

However, the pyrimidine derivative’s additional hydroxyl and benzoyloxy groups may improve stability or modulate solubility.

Physicochemical Properties

  • Solubility : The dihydrochloride salt form of the target compound likely exhibits superior aqueous solubility compared to the neutral pyrimidine analog, which relies on ester groups for lipophilicity.

Analytical Characterization

Both compounds were characterized using:

  • FTIR : Confirmed functional groups (e.g., amine, ester) .
  • NMR : Resolved cyclobutyl and heterocyclic proton environments .
  • LC-MSD-Trap-XCT : Verified molecular mass and purity (>95% by TLC) .

Biological Activity

Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride, also known by its CAS number 2839144-07-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride can be represented by the molecular formula C10H17Cl2N3O2C_{10}H_{17}Cl_2N_3O_2. Its chemical structure features an imidazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular Weight282.1669 g/mol
CAS Number2839144-07-7
Purity≥95%
SolubilitySoluble in water

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including those similar to ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The selectivity index indicated a higher tolerance of normal cells compared to tumor cells, suggesting a favorable therapeutic window .

The mechanism underlying the antitumor effects is primarily linked to the induction of apoptosis. In vitro studies have shown that these compounds can modulate apoptotic pathways by increasing pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to enhanced apoptosis in cancer cells .

Pharmacological Studies

Pharmacological evaluations have revealed that ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate exhibits various biological activities beyond anticancer effects. These include:

  • Antimicrobial Activity : Some imidazole derivatives have shown promising results against bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their potential to reduce inflammation through modulation of cytokine production.

Case Studies

In one notable study, a structurally related imidazole derivative was tested for its cytotoxic effects on HeLa cells. The results indicated that at a concentration of 3.24 µM, the compound induced a significant apoptosis rate of approximately 68.2%, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Apoptosis Rate (%)
Ethyl Imidazole Derivative3.2468.2
5-FU74.6939.6

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